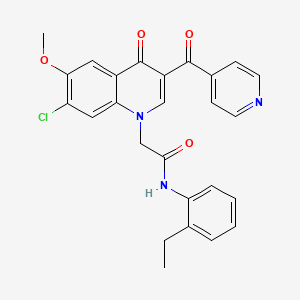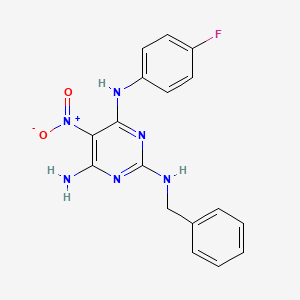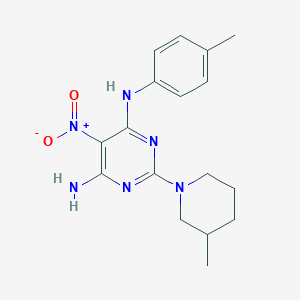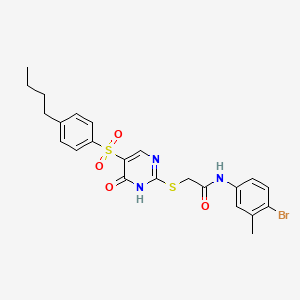
2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of functional groups such as the pyridine carbonyl and the ethylphenyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-PROPYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H22ClN3O4 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
2-[7-chloro-6-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-16-6-4-5-7-21(16)29-24(31)15-30-14-19(25(32)17-8-10-28-11-9-17)26(33)18-12-23(34-2)20(27)13-22(18)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
IBLBBUIQMHNMKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)Cl)OC)C(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11260867.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)

![6-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260876.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260878.png)

![N-(3-Fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11260884.png)

![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]-2-[6-(pyrrolidine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-YL]ethan-1-one](/img/structure/B11260916.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)

